molecular formula C19H20BrNO4S B11399516 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide

Cat. No.: B11399516
M. Wt: 438.3 g/mol
InChI Key: ZQVFDRGORAVSLX-UHFFFAOYSA-N
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Description

2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a complex organic compound that features a bromine atom, a thiolane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.

    Amide Bond Formation: The final step involves the coupling of the brominated thiolane derivative with 3-methoxybenzylamine to form the desired benzamide compound. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study the function of certain biological pathways or as a tool in chemical biology.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiolane ring could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure with a different position of the methoxy group.

    2-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE: Similar structure with a chlorine atom instead of bromine.

    2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-HYDROXYPHENYL)METHYL]BENZAMIDE: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of 2-BROMO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromine atom, thiolane ring, and methoxyphenyl group could result in distinct reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C19H20BrNO4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20BrNO4S/c1-25-16-6-4-5-14(11-16)12-21(15-9-10-26(23,24)13-15)19(22)17-7-2-3-8-18(17)20/h2-8,11,15H,9-10,12-13H2,1H3

InChI Key

ZQVFDRGORAVSLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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